Product packaging for Reactive orange 4(Cat. No.:CAS No. 70616-90-9)

Reactive orange 4

Cat. No.: B1595245
CAS No.: 70616-90-9
M. Wt: 781.5 g/mol
InChI Key: ARXWHYHTMGGNST-UHFFFAOYSA-K
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Description

Contextualization within Reactive Azo Dyes and Contemporary Industrial Chemistry Research

C.I. Reactive Orange 4 belongs to the class of reactive azo dyes, which constitute a major segment of the dyes used in the textile industry. nih.govbritannica.com These dyes are prized for their ability to form strong, covalent bonds with textile fibers, particularly cellulosic materials like cotton, resulting in excellent wash fastness and vibrant colors. The reactive nature of C.I. This compound is conferred by its dichlorotriazine group, which readily undergoes nucleophilic substitution reactions with the hydroxyl groups of cellulose (B213188) fibers. uminho.pt This covalent bonding mechanism, a departure from older dyeing methods that relied on weaker physical interactions, was a revolutionary development in textile chemistry.

In the realm of industrial chemistry, research on C.I. This compound and similar dyes is driven by the need to optimize dyeing processes, improve fixation efficiency, and minimize environmental impact. britannica.com A significant challenge with reactive dyes is the competing hydrolysis reaction, where the dye reacts with water instead of the fiber. This leads to a substantial portion of the dye being unfixed and discharged into wastewater, posing a significant environmental concern. britannica.comuminho.pt Consequently, much of the contemporary research focuses on developing more efficient dyeing methods and understanding the kinetics and thermodynamics of both the fixation and hydrolysis reactions.

Significance of C.I. This compound as a Model Compound in Environmental and Material Science Research

The very properties that make C.I. This compound an effective dye also make it a compound of interest in environmental science. Its persistence in wastewater and potential for the formation of harmful degradation products have led to its widespread use as a model pollutant in studies aimed at developing effective water treatment technologies. Researchers utilize C.I. This compound to test and optimize various remediation techniques, including adsorption, photocatalytic degradation, and electrochemical oxidation. bibliotekanauki.plifatcc.org

In material science, C.I. This compound serves as a valuable tool for investigating the properties and performance of novel materials. For instance, various adsorbents, such as activated carbons derived from agricultural waste, are evaluated for their capacity to remove this dye from aqueous solutions. bibliotekanauki.plijcr.info These studies provide insights into the surface chemistry and porous structure of the adsorbent materials. Similarly, the dye is employed in the study of photocatalytic materials, such as titanium dioxide (TiO2), to assess their efficiency in degrading organic pollutants under light irradiation. uminho.ptnih.gov

Scope and Research Imperatives for In-Depth Investigation

The ongoing research on C.I. This compound is multifaceted, with several key imperatives guiding the investigations. A primary focus is the development of sustainable and cost-effective methods for the removal of this and other reactive dyes from industrial effluents. This includes the synthesis of novel adsorbents with high capacity and selectivity, as well as the advancement of advanced oxidation processes (AOPs) that can completely mineralize the dye into harmless substances. ijcr.infoiwaponline.com

Furthermore, there is a continued effort to improve the dyeing process itself to increase fixation rates and reduce the amount of dye lost to hydrolysis. This involves research into new dye formulations, optimized dyeing conditions (pH, temperature, and salt concentration), and the development of bifunctional or polyfunctional reactive dyes with higher fixation efficiencies. britannica.comgoogle.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of C.I. This compound

PropertyValueSource
C.I. NameThis compound worlddyevariety.com
C.I. Number18260 worlddyevariety.com
CAS Registry Number12225-82-0 worlddyevariety.com
Molecular FormulaC₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ worlddyevariety.com
Molecular Weight781.47 g/mol worlddyevariety.com
ClassSingle azo worlddyevariety.com
λmax490 nm bibliotekanauki.pl

Table 2: Research Findings on the Degradation of C.I. This compound

Treatment MethodKey FindingsSource
Photocatalytic Degradation Using TiO₂ (Degussa P-25) under UV light, over 90% decolorization can be achieved in 20 minutes at pH 10. uminho.pt The rate of decolorization increases significantly with an increase in pH. uminho.pt Sunlight is also an effective light source for this process. uminho.pt uminho.pt
Adsorption Sesame stalks have been shown to be an effective adsorbent, with optimal adsorption occurring at pH 2. The process follows pseudo-second-order kinetics. bibliotekanauki.pl Activated carbon prepared from Thevetia Peruviana wood also demonstrates high removal efficiency, with adsorption being an endothermic process. ijcr.info bibliotekanauki.plijcr.info
Electrochemical Oxidation Studies using a Ti/SnO₂-Sb-Pt anode have shown that both the azo bond and the aromatic rings can be cleaved, leading to complete mineralization of the dye. The presence of NaCl in the effluent can influence the degradation kinetics. researchgate.net researchgate.net
Biodegradation Certain strains of Actinobacteria, such as Streptomyces albidoflavus, have demonstrated the ability to decolorize and degrade C.I. This compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H13Cl2N6Na3O10S3 B1595245 Reactive orange 4 CAS No. 70616-90-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXWHYHTMGGNST-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73816-75-8 (Parent)
Record name C.I. Reactive Orange 4
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4072079
Record name C.I. Reactive Orange 4
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Molecular Weight

781.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70616-90-9, 12225-82-0
Record name C.I. Reactive Orange 4
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Orange 4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Structure and Reactivity Profiling of C.i. Reactive Orange 4

Molecular Architecture and Key Functional Groups

The molecular formula of C.I. Reactive Orange 4 is C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃, and it has a molecular weight of approximately 781.5 g/mol . worlddyevariety.comnih.gov Its complex aromatic structure is comprised of several key functional groups that dictate its color, solubility, and reactivity.

Chromophoric and Auxochromic Systems

The color of C.I. This compound is primarily due to its chromophore , the part of the molecule responsible for absorbing visible light. daffodilvarsity.edu.bd In this dye, the principal chromophore is the azo group (-N=N-) , which connects two substituted naphthalene (B1677914) rings. researchgate.net This extended system of conjugated double bonds is what gives the dye its characteristic orange hue. researchgate.net

The color intensity and properties of the dye are further modified by auxochromes . These are functional groups that, while not chromophores themselves, enhance the color-giving properties of the chromophore. daffodilvarsity.edu.bd In C.I. This compound, the key auxochromes include:

Hydroxyl (-OH) groups: These groups deepen the color of the dye. daffodilvarsity.edu.bd

Amino (-NH-) groups (specifically, a methylamino group): These also serve to intensify the color. daffodilvarsity.edu.bd

Sulfonate (-SO₃H) groups: These groups are crucial for imparting water solubility to the dye molecule, a necessary property for the dyeing process. taylorandfrancis.com

Reactive Triazine Moiety and Substituent Chemistry

The "reactive" nature of C.I. This compound stems from its dichlorotriazine ring . A triazine is a heterocyclic ring containing three nitrogen atoms. nih.gov In this dye, the triazine ring is substituted with two chlorine atoms, which are highly reactive leaving groups. nih.gov

Under alkaline conditions, typically used in the dyeing of cellulosic fibers like cotton, the hydroxyl groups of the cellulose (B213188) fibers act as nucleophiles. They attack the carbon atoms of the triazine ring, displacing the chlorine atoms in a nucleophilic substitution reaction. textileexplainer.com This results in the formation of a stable, covalent ether bond between the dye molecule and the fiber, leading to high wash fastness.

Azo (-N=N-) Linkage and Sulfonated Naphthalene Backbone

The azo linkage (-N=N-) is not only the primary chromophore but also a site of potential chemical reaction. researchgate.net Under reductive conditions, this bond can be cleaved to form aromatic amines.

Fundamental Reaction Mechanisms

The application of C.I. This compound in dyeing is governed by two principal competing reactions: the desired reaction with the fiber and the undesired reaction with water.

Nucleophilic Substitution Reactions on the Triazine Ring

The primary mechanism for dye fixation is a nucleophilic substitution reaction . In an alkaline dyebath, the hydroxyl groups on cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻). textileexplainer.com These ions attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing the chloride ions. nih.gov

The reaction proceeds in a stepwise manner. The first chlorine atom is more reactive and is substituted at a lower temperature. The substitution of the second chlorine atom requires more forcing conditions, such as a higher temperature. This bifunctional reactivity allows for a high degree of fixation to the fiber.

Hydrolytic Pathways and Hydrolyzed Dye Byproduct Formation in Aqueous Systems

In the aqueous alkaline environment of the dyebath, a competing reaction occurs where water molecules or hydroxide (B78521) ions (OH⁻) act as nucleophiles instead of the cellulose fiber. This reaction, known as hydrolysis , also involves the nucleophilic substitution of the chlorine atoms on the triazine ring. uminho.pt

Advanced Synthetic Methodologies and Derivatization Strategies for C.i. Reactive Orange 4

Mechanistic Investigations of Diazotization and Coupling Reactions

The synthesis of C.I. Reactive Orange 4 fundamentally relies on two critical reaction types: diazotization and azo coupling. worlddyevariety.comchemicalbook.com The process begins with the diazotization of an aromatic primary amine, specifically 2-Aminonaphthalene-1,5-disulfonic acid. worlddyevariety.comchemicalbook.com This is followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, to form the characteristic azo linkage (-N=N-), which is responsible for the dye's color. worlddyevariety.comchemicalbook.comnih.gov

Recent studies have employed techniques like paper spray mass spectrometry (PS-MS) to monitor the stability and reactivity of diazonium ions in real-time. acs.org These investigations have revealed that diazonium ion concentration typically peaks around 10 minutes after the addition of sodium nitrite (B80452) and subsequently decreases. acs.org Such mechanistic insights are crucial for optimizing the timing and conditions of the subsequent coupling reaction.

Optimization of Reaction Parameters for Purity and Yield in Academic Synthesis

The purity and yield of C.I. This compound are highly sensitive to several reaction parameters. In an academic synthesis setting, meticulous control over these factors is paramount. Key parameters include temperature, pH, and reaction time. The use of dispersants can also enhance reaction homogeneity, leading to improved yields.

ParameterOptimal RangeImpact on Yield and Purity
Diazotization Temperature 0–5°CPrevents the decomposition of the unstable diazonium salt.
Coupling pH 6.0–7.0Maximizes the stability of the newly formed azo bond.
Triazine Reaction Time 4–6 hoursEnsures the complete condensation reaction with the triazine ring.
Purity of Intermediates ≥99%High-purity intermediates, such as refined J acid, are critical for achieving high color strength and minimizing side reactions that can reduce dye fixation.

Role of Stoichiometry and Temperature in Intermediate Formation

Stoichiometry, the quantitative relationship between reactants and products, plays a pivotal role in the formation of intermediates during the synthesis of C.I. This compound. Precise control of reactant ratios is necessary to drive the reaction towards the desired product and minimize the formation of byproducts. johnhogan.info For instance, the molar ratio of the diazonium salt to the coupling component must be carefully managed to ensure efficient coupling.

Triazine Functionalization and Ligand Exchange Processes

The reactive nature of C.I. This compound is imparted by its dichlorotriazine ring. This heterocyclic moiety contains two reactive chlorine atoms that can undergo nucleophilic substitution reactions with the hydroxyl groups of cellulosic fibers, forming strong, covalent ether bonds. This process, a form of ligand exchange, is the basis for the dye's excellent fastness properties.

The reactivity of the triazine ring can be modulated. The replacement of one chlorine atom through reaction with a hydroxyl or cellulosic ion significantly decreases the reactivity of the second chlorine atom. nih.gov This is due to the ionization of the hydroxyl group in an alkaline medium, which alters the electron distribution in the triazine ring and deactivates the remaining chlorine atom. nih.gov Further functionalization can be achieved by reacting the dichlorotriazine dye with nucleophiles like thioglycollic acid or glycine, leading to monochlorotriazinyl dyes with tailored properties. sapub.org

Exploration of Alternative Synthetic Routes and Sustainable Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for dye synthesis. rsc.orgresearchgate.net This includes exploring alternative synthetic routes that minimize waste, reduce the use of hazardous reagents, and operate under milder conditions. rsc.org For C.I. This compound, research into "green chemistry" approaches could involve the use of biocatalysts, solvent-free reaction conditions, or the development of processes with higher atom economy. rsc.orgacs.org

One area of exploration is the use of alternative starting materials derived from renewable resources. researchgate.net Additionally, process intensification techniques, such as continuous flow synthesis, offer the potential for improved efficiency, better process control, and reduced environmental impact compared to traditional batch processes. acs.org The development of such methods aligns with the broader goals of sustainable industrial chemistry. acs.org

Advanced Derivatization for Tailored Research Applications

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a powerful tool for creating tailored molecules for specific research applications. mdpi.com For C.I. This compound, derivatization can be used to alter its solubility, reactivity, or spectroscopic properties.

For example, modifying the triazine ring with different functional groups can create a library of reactive dyes with varying affinities for different substrates or with altered reaction kinetics. sapub.org Furthermore, introducing specific functionalities can enable the use of C.I. This compound as a probe in biochemical or materials science research. qut.edu.au Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for characterizing these novel derivatives and understanding their structure-property relationships. qut.edu.au The development of novel derivatization reagents and strategies continues to expand the potential applications of reactive dyes beyond traditional textile dyeing. qut.edu.au

Environmental Fate and Remediation Research on C.i. Reactive Orange 4

Mechanistic Studies of Degradation Processes

The environmental persistence of textile dyes such as C.I. Reactive Orange 4 has prompted extensive research into effective degradation methods. Understanding the mechanisms behind these processes is crucial for optimizing remediation strategies. This section delves into the mechanistic details of photocatalytic and electrochemical degradation pathways for C.I. This compound.

Photocatalytic oxidation is a prominent advanced oxidation process (AOP) for the degradation of organic pollutants. It relies on the generation of highly reactive species to break down complex molecules into simpler, less harmful substances.

Titanium dioxide (TiO2) is a widely utilized and effective photocatalyst for the degradation of C.I. This compound due to its chemical stability, low cost, and high optical efficiency. uminho.ptresearchgate.net Commercial forms such as Degussa P-25 and Riedel-de-Häen TiO2 have demonstrated efficiency in degrading this dye. uminho.ptresearchgate.net When TiO2 is irradiated with UV light, electrons in the valence band are excited to the conduction band, creating electron-hole pairs. mdpi.com These charge carriers initiate the redox reactions that lead to dye degradation.

While TiO2 is the most common catalyst, other semiconductor materials are also being investigated. The primary role of these catalysts is to provide a surface for the reaction to occur and to generate the reactive oxygen species necessary for degradation upon photoactivation.

The highly reactive hydroxyl radical (•OH) is a primary oxidant in the photocatalytic degradation of C.I. This compound. researchgate.net These radicals are powerful, non-selective oxidizing agents that can attack the azo groups (–N=N–) in the dye molecule, leading to the breaking of these bonds and subsequent decolorization of the solution. mdpi.com

The generation of hydroxyl radicals occurs when the positive holes created in the valence band of the photocatalyst react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface. mdpi.com Concurrently, electrons in the conduction band react with molecular oxygen to form superoxide (B77818) radical anions (•O2-), which can further lead to the formation of more hydroxyl radicals. mdpi.com The continuous generation of these radicals drives the oxidation and ultimate mineralization of the dye into carbon dioxide, water, and inorganic ions.

The efficiency of the photocatalytic degradation of C.I. This compound is significantly influenced by the solution's pH and the properties of the catalyst. The rate of decolorization has been observed to increase with a higher pH. uminho.ptresearchgate.net For instance, one study found that after 40 minutes of photocatalytic treatment with TiO2, the color removal was 25.3% at a pH of 1, but it increased to 90.5% at a pH of 9. mdpi.com This is attributed to the surface charge of the TiO2 catalyst. At a pH lower than its point of zero charge (pzc), the surface is positively charged, which may not favor the adsorption of the anionic dye. Conversely, at a higher pH, the negatively charged surface can interact differently with the dye molecule, and the increased concentration of hydroxide ions can lead to more efficient hydroxyl radical generation.

Table 1: Effect of pH on the Decolorization and Degradation of C.I. This compound

pHColor Removal (%) after 40 minDegradation (%) after 80 min
125.315.2
990.587.2

This table is interactive. You can sort and filter the data.

The degradation of C.I. This compound primarily begins with the cleavage of the azo bond, which is the chromophoric group responsible for the dye's color. This initial step leads to the rapid decolorization of the wastewater. Following the azo bond cleavage, the resulting aromatic intermediates undergo further oxidation. This involves the breakdown of the aromatic rings, a more complex and often slower process. The ultimate goal of photocatalytic degradation is the complete mineralization of these intermediates into CO2, H2O, and inorganic salts. ifatcc.org

Electrochemical methods offer an alternative route for the degradation of C.I. This compound. These techniques involve the application of an electric current to drive oxidation and reduction reactions that break down the dye molecule. The degradation products are typically carbon dioxide, nitrogen, and sodium sulphate, although the formation of aromatic esters, phenols, and aromatic amines is also possible. ifatcc.org

The electrochemical process can proceed through direct oxidation at the anode or indirect oxidation mediated by electrochemically generated species like active chlorine (if chloride ions are present in the electrolyte). ifatcc.org The initial step is often the oxidation of the azo group, followed by the oxidation of the resulting decomposition products. ifatcc.org Electrochemical reduction at the cathode can also contribute to decolorization. The choice of electrode material, supporting electrolyte, and current density are critical parameters that influence the efficiency and pathways of electrochemical degradation. ifatcc.orgresearchgate.net For instance, using stainless steel electrodes, the electrochemical behavior of C.I. This compound has been investigated in the presence of sodium sulphate and sodium chloride as background electrolytes. ifatcc.org

Electrochemical Degradation Pathways

Anodic Oxidation Mechanisms and Mineralization

Anodic oxidation has been shown to be effective in degrading both the azo group and the aromatic structures of C.I. This compound. frontiersin.org The process typically leads to the mineralization of the dye, converting it into simpler, inorganic compounds. The primary degradation products of this oxidative process are carbon dioxide, nitrogen, and sodium sulphate. semanticscholar.org However, the formation of intermediate organic compounds such as aromatic esters, phenols, and aromatic amines is also possible. semanticscholar.org The initial step in the anodic oxidation of C.I. This compound is the oxidation of the azo group, which is subsequently followed by the oxidation of the resulting decomposition products. semanticscholar.org Spectroscopic studies have confirmed that oxidation treatments are capable of degrading both the triazinic and azo groups, as well as the aromatic groups within the dye molecule. scispace.com

Cathodic Reduction Pathways and Amine Intermediate Identification

Cathodic reduction offers an alternative electrochemical pathway for the decolorization of C.I. This compound. This process primarily targets the azo bond, leading to its cleavage. researchgate.net While effective for color removal, cathodic reduction alone does not typically degrade the aromatic structures of the dye molecule. frontiersin.org A significant finding in the study of cathodic reduction of this dye is the identification of a primary intermediate. frontiersin.org This intermediate has a chemical structure similar to 2-amino-1,5-naphthalenedisulphonic acid. frontiersin.orgresearchgate.net The formation of naphthalene (B1677914) amines is a characteristic outcome of the rupture of the azo group during the reduction process. scispace.com

Electrocatalytic System Design and Optimization for Dye Abatement

The efficiency of the electrochemical degradation of C.I. This compound is heavily influenced by the design and optimization of the electrocatalytic system. Key factors include the choice of electrode materials, the applied current density, and the composition of the electrolyte. frontiersin.org

Commonly used electrode configurations include a Ti/SnO2-Sb-Pt anode and a stainless steel cathode. frontiersin.org The rate of decolorization has been observed to be considerably dependent on the applied current density, with all processes generally following pseudo-first-order kinetics. frontiersin.org

The supporting electrolyte plays a crucial role in the degradation process. In the presence of sodium chloride (NaCl) as an electrolyte, the generation of chlorine at the anode can lead to a coupled chemical oxidation, which significantly enhances the dye degradation rate. scispace.com However, this can also lead to the formation of undesirable organochlorinated compounds and faster deterioration of the anode. scispace.com When sodium sulphate (Na2SO4) is used as the electrolyte, a combined oxido-reduction process has been found to be the most effective for decolorization. scispace.com

Interactive Data Table: Electrochemical Treatment Parameters for C.I. This compound

ParameterAnodic OxidationCathodic ReductionElectrocatalytic System
Primary Target Azo group and aromatic structuresAzo bondAzo group and aromatic structures
Key Intermediate Aromatic esters, phenols, aromatic amines2-amino-1,5-naphthalenedisulphonic acidVaries with process
Anode Material Ti/SnO2-Sb-Pt-Ti/SnO2-Sb-Pt
Cathode Material -Stainless steelStainless steel
Supporting Electrolyte Na2SO4, NaClNa2SO4Na2SO4, NaCl
Effect of NaCl Enhanced degradation via chlorine generation-Potential for organochlorinated byproducts
Kinetics Pseudo-first orderPseudo-first orderPseudo-first order

Biodegradation Mechanisms

Biological treatment methods, leveraging the metabolic activity of microorganisms, offer an environmentally friendly and cost-effective approach to the remediation of C.I. This compound. Research has focused on identifying suitable microbial consortia, understanding the enzymatic pathways of degradation, and developing effective bioremediation strategies.

Microbial Consortia and Enzymatic Degradation Pathways (e.g., Laccase Activity)

The biodegradation of azo dyes like C.I. This compound is often more effective with the use of microbial consortia rather than single microbial strains. scispace.com A bacterial consortium designated as ETL-A has demonstrated the ability to decolorize "Reactive Orange M2R" (a synonym for C.I. This compound) with 93% efficiency within 30 hours under static conditions. scispace.com This consortium was found to contain species such as Bacillus subtilis, Stenotrophomonas sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa. rsc.org

The enzymatic degradation of azo dyes is primarily driven by oxidoreductive enzymes. researchgate.net Laccase and azoreductase are key enzymes involved in these pathways. researchgate.net Laccase, a copper-containing oxidase, can degrade azo dyes through a non-specific free radical mechanism, which can prevent the formation of toxic aromatic amines. dergipark.org.tr This process can involve either symmetric or asymmetric cleavage of the azo bond. dergipark.org.tr Azoreductase, on the other hand, catalyzes the reductive cleavage of the azo bond, a critical step in the decolorization process. researchgate.net

Identification of Biodegradation Metabolites and Detoxification Pathways

The initial step in the biodegradation of azo dyes typically involves the reductive cleavage of the azo bond, which leads to the formation of aromatic amines. researchgate.net While these intermediates can be toxic, subsequent microbial action can lead to their degradation and detoxification. researchgate.net The ultimate goal of biodegradation is the complete mineralization of the dye into non-toxic products such as carbon dioxide and water. researchgate.net

Bioremediation Strategies in Simulated and Real Effluents

Bioremediation strategies for textile effluents containing dyes like C.I. This compound often employ microbial consortia in bioreactors. These systems have demonstrated high efficiency in both decolorization and the reduction of the chemical oxygen demand (COD), a key indicator of water pollution. scispace.com

For example, the bacterial consortium ETL-A, in addition to its high decolorization efficiency, achieved a considerable decrease in COD of over 85%, indicating the conversion of the complex dye molecule into simpler, more readily oxidizable products. scispace.com Another study using a bacterial consortium for the treatment of textile dye wastewater reported a 79% reduction in COD and a 96% reduction in biological oxygen demand (BOD). researchgate.net The successful application of these consortia in treating both simulated and real textile effluents highlights the potential of bioremediation as a viable and sustainable treatment technology.

Interactive Data Table: Biodegradation of C.I. This compound

AspectDetails
Microbial Consortia e.g., ETL-A (Bacillus subtilis, Stenotrophomonas sp., Pseudomonas stutzeri, Pseudomonas aeruginosa)
Key Enzymes Laccase, Azoreductase
Initial Degradation Step Reductive cleavage of the azo bond
Intermediate Products Aromatic amines
Detoxification Further degradation of aromatic intermediates
Decolorization Efficiency Up to 93% within 30 hours (Consortium ETL-A)
COD Reduction >85% (Consortium ETL-A)
BOD Reduction 96% (Bacterial Consortium SPB92 on a similar dye)

Advanced Oxidation Processes (AOPs) Beyond Photocatalysis and Electrochemistry

Advanced Oxidation Processes (AOPs) are crucial for the degradation of recalcitrant organic pollutants like C.I. This compound. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex dye molecules into simpler, less harmful compounds.

The Fenton process utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals, initiating the degradation of organic substrates. The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light, which facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. This significantly accelerates the degradation rate.

While detailed mechanistic studies specifically on C.I. This compound are limited, the principles of Fenton chemistry are widely applied to azo dyes. The process involves the attack of hydroxyl radicals on the dye's chromophore, leading to the cleavage of the azo bond (–N=N–) and the breakdown of the aromatic structures. Research on similar reactive orange dyes has demonstrated that the efficiency of the photo-Fenton process is influenced by parameters such as pH, the concentration of iron ions, and the dosage of hydrogen peroxide. sciencepub.netchemijournal.com For instance, studies on other dyes show the process is most effective in acidic conditions (around pH 3), where the generation of •OH is maximized. chemijournal.com

Ozonation is another potent AOP that employs ozone (O₃) to degrade organic pollutants. Ozone can react with compounds through two primary pathways: direct reaction with the molecule or indirect reaction via the generation of hydroxyl radicals from ozone decomposition, a process favored at higher pH levels.

In the context of azo dyes like C.I. This compound, ozonation primarily targets the electron-rich azo bond. The electrophilic attack by ozone leads to the cleavage of this bond, which is the main step in decolorization. nih.gov Subsequent reactions involve the opening of the aromatic rings, breaking them down into smaller organic acids and eventually leading to mineralization into carbon dioxide and water. researchgate.net Research on the ozonation of other reactive dyes, such as Reactive Orange 16, has identified potential degradation byproducts including various sulfonic acids and smaller organic acids, indicating a stepwise breakdown of the parent molecule. mdpi.com The triazine ring within the C.I. This compound structure is known to be highly resistant to ozonation, often remaining intact even after the chromophore has been destroyed.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the generation of hydroxyl radicals.

For C.I. This compound (RO4), research has focused on hybrid AOPs that combine hydrodynamic cavitation (HC) with oxidizing agents like hydrogen peroxide (H₂O₂) and ozone (O₃). nih.gov Hydrodynamic cavitation creates similar conditions to acoustic cavitation but is generated by the passage of liquid through a constriction. Studies have shown that combining HC with these oxidants significantly enhances degradation efficiency due to synergistic effects. nih.gov The cavitation process increases mass transfer and generates radicals, which are then supplemented by the radicals produced from H₂O₂ and O₃, leading to a more rapid and complete mineralization of the dye. nih.gov

The mineralization rate of RO4 using HC alone was found to be 14.67%. nih.gov This rate increased to 31.90% when combined with H₂O₂, and further to 76.25% with the addition of ozone, demonstrating a strong synergistic effect. nih.gov The combination of HC and ozone proved to be the most energy-efficient method for the degradation of RO4. nih.gov

Treatment ProcessMineralization Rate (%)
Hydrodynamic Cavitation (HC) Alone14.67
HC + H₂O₂31.90
HC + Ozone76.25

Reductive Cleavage Chemistry of Azo Bonds

The defining feature of an azo dye is the nitrogen-nitrogen double bond (–N=N–), which acts as the primary chromophore. Reductive cleavage specifically targets this bond, breaking it to form two aromatic amine compounds. This process immediately results in the loss of color, as the extensive system of conjugated double bonds is disrupted.

This degradation pathway is a common feature of anaerobic biological treatments, where microorganisms utilize azoreductase enzymes to facilitate the cleavage. Chemically, this reduction can be achieved using various agents. For example, studies on other reactive azo dyes have shown that zero-valent iron (Fe⁰) is an effective reducing agent, where the iron is oxidized while the azo bond is reduced. mdpi.com The degradation process begins with the cleavage of the azo bond, followed by the partial or total breakdown of the resulting aromatic amines. mdpi.com Electrochemical reduction at a cathode is another method to achieve this transformation. ifatcc.org While effective for decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further oxidative treatment for complete mineralization.

Adsorption and Separation Research

Adsorption is a widely studied physical separation process for removing dyes from wastewater due to its efficiency and the availability of low-cost adsorbent materials. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

For C.I. This compound, research has explored the use of various adsorbents, particularly those derived from waste biomass, which are valued for being renewable and inexpensive. One study investigated the use of waste Eichhornia crassipes (water hyacinth) biomass for the biosorption of the dye. researchgate.net The study found that the adsorption process was highly dependent on several factors. Maximum biosorption occurred at an acidic pH of 2.0 and a temperature of 30°C. researchgate.net

The adsorption mechanism can involve several types of interactions:

Electrostatic Interaction: At low pH, the surface of the biomass becomes protonated, acquiring a positive charge. This facilitates the attraction of the anionic this compound dye molecules, which contain negatively charged sulfonate groups.

Pore Filling: Porous adsorbents, like activated carbon derived from biomass, have a high surface area with numerous micropores and mesopores where dye molecules can be trapped. nih.gov

Hydrogen Bonding and π-π Interactions: Functional groups on the adsorbent surface (like hydroxyl and carboxyl groups) can form hydrogen bonds with the dye molecule. Additionally, π-π stacking interactions can occur between the aromatic rings of the dye and the carbonaceous surface of the adsorbent. nih.gov

Kinetic analysis of the adsorption of this compound onto Eichhornia crassipes revealed that the process was best described by a pseudo-second-order rate equation. researchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.netnih.gov Equilibrium data for this system were well-fitted by the Freundlich isotherm model, which is characteristic of adsorption on heterogeneous surfaces. researchgate.net

AdsorbentOptimal pHBest Fit Kinetic ModelBest Fit Isotherm Model
Eichhornia crassipes Biomass2.0Pseudo-second-orderFreundlich

Kinetic and Equilibrium Modeling of Adsorption Phenomena

The study of adsorption kinetics for C.I. This compound is crucial for understanding the rate at which the dye is removed from aqueous solutions and the underlying mechanisms of the process. Research has shown that the adsorption of this dye, also known as Procion Orange MX-R, onto various adsorbents is often best described by the pseudo-second-order kinetic model. aloki.hu This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules.

In a study utilizing chitosan (B1678972) as an adsorbent for Procion MX-R, the kinetic data aligned well with the pseudo-second-order model across the entire range of dye concentrations studied. aloki.hu This indicates that the adsorption capacity is proportional to the number of active sites on the adsorbent.

Equilibrium modeling is employed to describe how C.I. This compound distributes between the liquid phase (water) and the solid phase (adsorbent) once the adsorption process reaches a state of equilibrium. Several isotherm models are used to analyze this equilibrium data. For the adsorption of Procion MX-R onto chitosan, both the Langmuir and Freundlich isotherm models were found to fit the experimental data well, with a coefficient of determination (R²) value of 0.990. aloki.hu The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.

Another study on the biosorption of a reactive orange dye using garden grass found that the Temkin and Pyzhey model was the most suitable for describing the equilibrium data. researchgate.net This model takes into account the effects of indirect adsorbate-adsorbate interactions on the adsorption process. The maximum biosorption capacity in this study was determined to be 12.2 mg/g at 30°C. researchgate.net

Table 1: Adsorption Isotherm and Kinetic Model Parameters for C.I. This compound

Thermodynamic Characterization of Adsorption Processes

Thermodynamic studies are essential for determining the spontaneity, feasibility, and nature of the adsorption process of C.I. This compound. Key thermodynamic parameters, including the standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°), are calculated from experimental data obtained at different temperatures.

For the adsorption of Procion MX-R onto chitosan, the thermodynamic analysis revealed that the process was feasible, spontaneous, and exothermic in nature. aloki.hu A negative value for Gibbs free energy (ΔG°) confirms the spontaneous nature of the adsorption. The exothermic nature, indicated by a negative enthalpy change (ΔH°), suggests that the adsorption process is more favorable at lower temperatures. aloki.hu

Conversely, a study involving the biosorption of a reactive orange dye by garden grass also evaluated thermodynamic parameters. researchgate.net The findings from this research indicated that the biosorption process was also exothermic, as revealed by the negative value of ΔH°. researchgate.net This exothermic nature implies that the process is less favorable at higher temperatures. researchgate.net

Table 2: Thermodynamic Parameters for C.I. This compound Adsorption

Design and Performance Evaluation of Novel Adsorbents for C.I. This compound

The development of effective and low-cost adsorbents is a significant focus of remediation research for dye-containing wastewater. Various materials, particularly those derived from natural or waste sources, have been investigated for the removal of C.I. This compound.

Chitosan: Chitosan, a biopolymer derived from chitin, has been demonstrated as a highly efficient and promising low-cost adsorbent for eliminating Procion MX-R from industrial wastewaters. aloki.hu Its effectiveness is attributed to its specific properties, such as its cationic nature, high adsorption capacity, and macromolecular structure. aloki.hu In one study, the optimal conditions for adsorption were found to be at a pH of 4.0. aloki.hu Scanning electron microscopy (SEM) analysis confirmed the adsorption of the dye onto the chitosan surface by showing changes in the material's characterization before and after the process. aloki.hu

Garden Grass: Common garden grass has been evaluated as a biosorbent for a reactive orange dye. researchgate.net Research indicates that it can achieve a maximum removal of 90% under optimal conditions, which include a pH of 4. researchgate.net The maximum biosorption capacity was recorded at 12.2 mg/g. researchgate.net Fourier-transform infrared spectroscopy (FTIR) analysis suggested that electronegative groups on the surface of the grass were primarily responsible for the biosorption process. researchgate.net The study also noted that pretreatment or modification of the garden grass could potentially enhance its adsorption capacity. researchgate.net

Sesame Stalks: Agricultural waste materials are also being explored as potential adsorbents. Research has been conducted on the use of sesame stalks for the adsorption of this compound, including investigations into the modeling, kinetics, and equilibrium of the process. This highlights the ongoing effort to find sustainable and readily available materials for dye remediation.

Table 3: Performance of Novel Adsorbents for C.I. This compound

Advanced Analytical Methodologies for C.i. Reactive Orange 4 Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of reactive dyes. By interacting with electromagnetic radiation, molecules like C.I. Reactive Orange 4 provide a "fingerprint" that can be used to determine its concentration, structure, and the functional groups it contains.

UV-Visible spectroscopy is a fundamental technique for monitoring the decolorization of dye solutions. The intensity of color in a dye solution is directly related to the concentration of the dye, a principle quantified by the Beer-Lambert law. The chromophore of C.I. This compound, the azo group (–N=N–), is responsible for its color and exhibits a maximum absorbance (λmax) in the visible region of the spectrum.

Research has established the λmax for the azo group of C.I. This compound at approximately 486 nm. ifatcc.org During degradation studies, such as electrochemical oxidation or photocatalysis, the breakdown of this azo bond leads to a decrease in the absorbance at this specific wavelength. ifatcc.orgnih.gov By periodically measuring the absorbance of the solution at 486 nm, researchers can track the extent of decolorization over time and calculate the dye removal efficiency. ifatcc.orgni.ac.rs This method is straightforward, rapid, and provides essential kinetic data for degradation processes.

ParameterDescriptionWavelength (nm)Application
λmax (Azo Group) The wavelength of maximum absorbance corresponding to the n→π* transition in the azo chromophore.486Monitoring dye concentration and decolorization rate. ifatcc.org
Aromatic Structures Absorbance region for aromatic rings within the dye molecule.200-300Assessing the degradation of the overall aromatic structure. ifatcc.org

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which causes molecular vibrations, an FTIR spectrum reveals the types of chemical bonds present. In the context of C.I. This compound degradation, FTIR is used to compare the spectrum of the original dye with the spectra of the residues obtained after treatment. ifatcc.orgnih.gov

The disappearance of characteristic peaks or the appearance of new ones provides direct evidence of chemical transformation. ijsr.net For instance, the reduction or disappearance of the peak corresponding to the azo bond (around 1411-1458 cm⁻¹) and the S=O bond in sulfonate groups (around 1143 cm⁻¹) would indicate the cleavage of these structures. nih.govscienceworldjournal.org Conversely, the emergence of new peaks, such as a broad band for hydroxyl (–OH) groups or bands for amine (N-H) groups, points to the formation of degradation intermediates like phenols and aromatic amines. ifatcc.orgmdpi.com

Wavenumber (cm⁻¹)Functional GroupSignificance in Degradation Analysis
~3400 O-H and N-H stretchingAppearance indicates the formation of alcohol, phenol, and amine intermediates. mdpi.comresearchgate.net
~1608 C=C stretching (aromatic)Decrease in intensity suggests the breakdown of aromatic rings. nih.gov
~1561 –N=N– stretching (azo bond)Disappearance is a primary indicator of decolorization and dye degradation. nih.gov
~1200 SO₃ (sulfonate group)Reduction or disappearance points to the cleavage of sulfonate groups. nih.gov
~620 C-Cl (dichlorotriazine ring)Changes in this region can indicate reactions involving the reactive triazine group. nih.gov

While FTIR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.comnih.gov In the study of dye degradation, NMR is a powerful, albeit less commonly applied, technique for the definitive structural elucidation of stable, non-volatile breakdown products. mdpi.com

By analyzing the chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum, researchers can piece together the exact structure of degradation intermediates. mdpi.com For example, comparing the NMR spectrum of a purified degradation product with that of the parent dye can reveal significant changes, such as the loss of signals corresponding to the original aromatic structure and the appearance of new signals that can be assigned to the smaller molecules formed during cleavage. nih.gov This technique is crucial for confirming the structures of major metabolites proposed by other methods and for understanding the precise points of cleavage in the dye molecule. ijcmas.com

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating the complex mixtures that result from dye degradation. Once separated, the individual components can be identified and quantified, providing a clear map of the reaction pathways.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying C.I. This compound and its degradation products in aqueous samples. ifatcc.org The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. ijsr.net

In a typical analysis, a sample of the treated dye solution is injected into the HPLC system. The parent dye molecule will elute at a characteristic retention time. As the dye degrades, the peak corresponding to the parent dye decreases in area, while new peaks corresponding to various intermediate products appear at different retention times. ijsr.netnih.gov By monitoring the appearance and disappearance of these peaks over the course of the reaction, a chronological map of the degradation pathway can be constructed. ifatcc.org HPLC has been used to confirm the formation of intermediates such as 2-amino-1,5-naphthalenedisulfonic acid during the electrochemical reduction of C.I. This compound. ifatcc.org

TechniqueApplicationObservationInferred Result
HPLC Monitoring degradation of Reactive Orange dyes.The peak for the parent dye (e.g., at retention time 2.384 min for a related dye) decreases over time. ijsr.netresearchgate.netQuantification of dye removal and degradation kinetics. ifatcc.org
HPLC Identifying intermediate products.New peaks appear at different retention times (e.g., 2.238, 2.745, 3.20 min). ijsr.netresearchgate.netConfirmation of biodegradation and separation of metabolites for further analysis. nih.gov

For the identification of volatile or semi-volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. mdpi.com

Although C.I. This compound itself is not volatile, its degradation can produce smaller, more volatile compounds. Research on the degradation of structurally similar dyes like Reactive Orange 16 has used GC-MS to identify intermediates such as phthalic acid and various naphthalene (B1677914) and benzene (B151609) derivatives, demonstrating the cleavage of the azo bond and the breakdown of the aromatic rings. researchgate.netresearchgate.net

Parent Dye (Structurally Similar)Identified Degradation Products (via GC-MS)Significance
C.I. Reactive Orange 16 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid researchgate.netresearchgate.netIdentifies a key intermediate formed from the naphthalene portion of the dye.
C.I. Reactive Orange 16 N-(3,4-bis-hydroxymethyl-phenyl)-acetamide researchgate.netresearchgate.netIndicates cleavage of the azo bond and subsequent reactions on the benzene ring portion.
C.I. Reactive Orange 16 Phthalic acid researchgate.netresearchgate.netConfirms the breakdown of the aromatic ring structures into smaller organic acids.
Reactive Orange HE2R 2-amino butane (B89635) 4-sulpho aniline (B41778) ijsr.netresearchgate.netPoints to the formation of sulfonated aromatic amines.
Reactive Orange HE2R Sulphoaniline ijsr.netresearchgate.netA further simplified aromatic amine degradation product.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible technique for the qualitative assessment of C.I. This compound and its degradation products. This method separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel or alumina (B75360) plate, and a liquid mobile phase. The separation is visualized as distinct spots, and the retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. khanacademy.org

In the analysis of reactive dyes, TLC is effective for monitoring the progress of synthesis and confirming the purity of the final product. akjournals.comsapub.org For instance, studies on other reactive dyes have utilized TLC to distinguish between the original dye and its metabolites after biodegradation. In one such study, the untreated dye exhibited an Rf value of 0.92, while the metabolic products appeared as a new spot with an Rf value of 0.85, confirming the transformation of the parent dye. primescholars.com Similarly, the anaerobic degradation of C.I. Reactive Red 141 was monitored using TLC, where different solvent systems were employed to separate the resulting metabolites. wrc.org.za While specific Rf values for C.I. This compound are dependent on the exact TLC conditions (stationary and mobile phases), the technique remains a valuable tool for observing the disappearance of the parent dye and the emergence of new spots corresponding to degradation intermediates. kcl.ac.ukojp.govresearchgate.net

Table 1: Illustrative TLC Parameters for Reactive Dye Analysis

Stationary PhaseMobile PhaseAnalyteObserved Rf ValueReference
Silica Gel 60 F254n-propanol–ammonia–ethyl acetate (B1210297) (3:2:4)Reactive Dyes (General)Varies by structure akjournals.com
Silica GelNot SpecifiedC.I. Reactive Orange 160.92 (parent dye) primescholars.com
Silica Gel 60Methanol-methylene chloride (30% v/v)C.I. Reactive Red 141 MetabolitesVaries wrc.org.za

Elemental Analysis and Water Quality Parameters in Degradation Studies

Total Organic Carbon (TOC) analysis is a critical metric for evaluating the extent of mineralization, which is the complete conversion of organic pollutants into carbon dioxide, water, and inorganic ions. A decrease in TOC concentration directly indicates the removal of organic carbon from the solution, rather than just the transformation of the colored dye into colorless organic intermediates. wisdomlib.org

In studies involving the degradation of reactive dyes, TOC removal is a key performance indicator. For example, in the electrochemical degradation of a C.I. This compound solution, the process was monitored by measuring the reduction in TOC. ifatcc.org Similarly, the degradation of C.I. Reactive Orange 7 using a nano-SnO2/Ti electrode resulted in a 32.2% reduction in TOC after 60 minutes, demonstrating partial mineralization. icrc.ac.ir Photocatalytic degradation studies of other reactive dyes also consistently report TOC removal as a measure of mineralization efficiency. eeer.org For instance, the photocatalytic degradation of violet-3B dye showed a 45% reduction in TOC after 300 minutes, indicating that while the color was removed, complete mineralization had not been achieved. eeer.org Ozonation of a synthetic wastewater containing Reactive Black 5 and Reactive Orange 16 also showed a reduction in TOC from 19.9 mg/L to 13.1 mg/L by ozonation alone, and further to 10.2 mg/L when combined with biodegradation. mdpi.com

Table 2: TOC Removal in Reactive Dye Degradation Studies

DyeDegradation MethodTOC Removal (%)TimeReference
C.I. Reactive Orange 7Electrochemical (nano-SnO2/Ti)32.2%60 min icrc.ac.ir
C.I. This compoundElectrochemicalMonitored (values vary)- ifatcc.org
Violet-3B DyePhotocatalysis (C-N-codoped TiO2)~45%300 min eeer.org
Reactive Orange 16 & Reactive Black 5Ozonation34.2%15 min mdpi.com

Numerous studies on the degradation of C.I. This compound and other reactive dyes have demonstrated significant COD removal. For example, the photocatalytic degradation of C.I. This compound using TiO2 resulted in COD decreases of 80% and 94% after one hour of UV or solar irradiation, respectively. uminho.pt In another study, the electrochemical treatment of C.I. This compound achieved a COD removal efficiency of 94.2%. researchgate.net The sonoelectrochemical treatment of Reactive Orange 122 resulted in a COD removal of up to 95.5%. biotechrep.ir Ozonation has also been shown to be effective, with studies on Reactive Orange 16 and Reactive Black 5 reporting up to 100% COD removal. yildiz.edu.tr The combination of electrocoagulation with a UV/H2O2 process for treating Reactive Orange 122 achieved an 85.5% COD removal from synthetic solutions. brieflands.com

Table 3: COD Removal Efficiencies in Reactive Dye Degradation

DyeDegradation MethodCOD Removal (%)TimeReference
C.I. This compoundPhotocatalysis (TiO2/UV)80%1 hour uminho.pt
C.I. This compoundPhotocatalysis (TiO2/Solar)94%1 hour uminho.pt
C.I. This compoundElectrochemical94.2%- researchgate.net
Reactive Orange 122Sonoelectrochemistry95.5%90 min biotechrep.ir
Reactive Orange 122Electrocoagulation + UV/H2O285.5%20 min brieflands.com
Reactive Orange 16Ozonation100%- yildiz.edu.tr

During the degradation of sulfur- and nitrogen-containing dyes like C.I. This compound, the heteroatoms within the dye molecule are mineralized into inorganic anions. Ion Chromatography (IC) is a powerful analytical technique used to separate and quantify these inorganic byproducts, such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). thermofisher.com The detection and quantification of these ions provide direct evidence of the breakdown of the dye's complex structure. physchemres.org

For instance, during the ozonation of Reactive Orange 16, the formation of sulfate and nitrate ions was detected, confirming the degradation of the sulfonic acid and amino groups in the dye structure. mdpi.com Similarly, in the Electro-Fenton treatment of other azo dyes, ion chromatography was used to monitor the evolution of sulfate and nitrate ion concentrations throughout the process, confirming the complete mineralization of organic compounds containing sulfur and nitrogen. physchemres.org The mineralization of C.I. Reactive Yellow 84 through sonolytic ozonation was also tracked by monitoring the formation of sulfate and nitrate ions, among others. capes.gov.br This technique is essential for proposing and verifying degradation pathways, as it confirms the fate of the heteroatoms present in the original dye molecule. physchemres.org

Theoretical and Computational Studies on C.i. Reactive Orange 4

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of dyes. chemmethod.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For azo dyes, these methods can predict reactivity, degradation mechanisms, and spectroscopic properties. chemmethod.com

The electronic structure of a dye molecule governs its color, stability, and reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter for assessing molecular reactivity and stability. chemmethod.comnumberanalytics.com A smaller energy gap generally implies higher reactivity. chemmethod.com

For reactive azo dyes, the electron density in the HOMO is often localized on the aromatic rings and the azo linkage (-N=N-), while the LUMO is typically distributed over the azo group and the triazine ring. This distribution is key to the dye's chemical behavior, including its reactions with fibers and its susceptibility to degradation. In studies of similar reactive dyes, DFT calculations have been used to determine these electronic properties, providing a basis for understanding their behavior. chemmethod.comresearchgate.net

ParameterDescriptionTypical Value RangeSource Context
E_HOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.0 eVIndicates electron-donating capability. chemmethod.com
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eVIndicates electron-accepting capability. chemmethod.com
Energy Gap (E_gap) Difference between LUMO and HOMO energies3.0 to 4.5 eVA lower value suggests higher reactivity. chemmethod.com
Ionization Potential (IP) Energy required to remove an electron5.0 to 6.0 eVRelated to E_HOMO; measures resistance to oxidation. chemmethod.com
Electron Affinity (EA) Energy released when an electron is added1.5 to 2.5 eVRelated to E_LUMO; measures affinity for electrons. chemmethod.com

Quantum chemical calculations can predict the most likely sites for chemical reactions. For RO4, two primary reaction types are of interest: covalent bonding with textile fibers and environmental degradation. The reactive mechanism of RO4 involves nucleophilic substitution, where the dichlorotriazine group reacts with the hydroxyl groups of cellulose (B213188) fibers.

Computational models can predict the pathways of degradation, such as the reductive cleavage of the azo bond, which is a critical step in both biological and chemical remediation processes. Studies on the degradation of similar dyes by advanced oxidation processes (AOPs), like the Fenton process, show that the reaction is driven by highly reactive species such as hydroxyl radicals (•OH). researchgate.net DFT can be used to model the interaction between the dye molecule and these radicals, identifying the most susceptible sites for electrophilic attack, which often includes the azo linkage and aromatic rings. researchgate.net This helps in predicting the formation of various intermediate compounds during degradation.

Understanding the interaction energies between dye molecules and their surroundings is crucial for predicting their behavior in various systems. These interactions can be with water molecules, textile fibers, or adsorbent materials used in wastewater treatment. Computational methods like the Hartree-Fock theory can be used to calculate these energies. ijret.org

For instance, studies on the interaction of a similar dye, Reactive Orange 107, with water and surfactants have shown that the interaction energy between the dye and the surfactant is significantly stronger than with water alone. ijret.org This suggests that surfactants can form stable complexes with the dye, which is relevant for micellar-enhanced remediation techniques. ijret.org Similarly, calculations can quantify the electrostatic interactions between ionic dyes like RO4 and charged surfaces, such as single-walled carbon nanotubes, which have been explored for dye adsorption. medchemexpress.com

Table 2: Calculated Interaction Energies for a Reactive Orange Dye System Note: Data is based on a study of C.I. Reactive Orange 107 as a proxy for C.I. Reactive Orange 4.

Interacting SystemCalculated Interaction Energy (kJ/mol)Implication
Reactive Orange 107 + Water4203.11Represents the energy of hydration. ijret.org
Surfactant (Triton X-114) + Water4303.47Energy of surfactant hydration. ijret.org
Reactive Orange 107 + Surfactant-92073.89The large negative value indicates a strong, favorable interaction, suggesting the potential for surfactant-based removal. ijret.org

Molecular Dynamics Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique is particularly useful for understanding how large molecules like RO4 interact with complex environmental interfaces, such as the surface of an adsorbent or a biological membrane. By simulating the atomic trajectories, MD provides detailed insights into molecular arrangements, diffusion, and the energetics of adsorption processes. researchgate.nettandfonline.com

In the context of environmental remediation, MD simulations can model the entire adsorption process of a dye onto an adsorbent material. researchgate.net These simulations can reveal the orientation of the dye molecule on the surface, identify the specific interactions (e.g., hydrogen bonding, electrostatic forces) that stabilize the adsorbed state, and calculate the binding energy. This information is invaluable for designing new and more effective adsorbent materials for dye removal from textile wastewater. researchgate.net Reactive force fields (ReaxFF) can also be used within MD to simulate bond formation and breaking, allowing for the investigation of catalytic degradation on nanoparticle surfaces. tandfonline.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Environmental Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.netmdpi.com In environmental science, QSAR models are developed to predict the fate and effects of chemicals, such as their biodegradability, toxicity, or removal efficiency in treatment processes. researchgate.net

These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. tandfonline.com For a series of dyes, these descriptors are then correlated with experimentally measured outcomes (e.g., percent color removal). Multiple Linear Regression (MLR) is a common technique used to develop the models. researchgate.net

Studies have successfully developed QSAR models for predicting the degradation of various dyes by electrochemical oxidation. researchgate.nettandfonline.com The most significant descriptors in these models often include quantum chemical parameters like the energies of the HOMO and LUMO, as well as descriptors related to the molecule's size, shape, and polarity. researchgate.net

Table 3: Significant Molecular Descriptors in QSAR Models for Dye Degradation

DescriptorTypeSignificance in Predicting Environmental FateSource Context
HOMO Energy Quantum ChemicalCorrelates with the molecule's susceptibility to oxidation. researchgate.netA higher HOMO energy often leads to easier degradation. researchgate.net
LUMO Energy Quantum ChemicalRelates to the molecule's ability to be reduced. researchgate.netImportant for predicting reductive cleavage pathways. researchgate.net
Polar Surface Area (PSA) TopologicalInfluences solubility and interaction with polar media like water and adsorbents. researchgate.netAffects adsorption and transport properties. researchgate.net
Hydrogen Bond Donor Count ConstitutionalIndicates the potential for hydrogen bonding with environmental matrices. researchgate.netImportant for interactions with cellulose or biological molecules. researchgate.net
Number of Atoms ConstitutionalA simple measure of molecular size, which can correlate with persistence. researchgate.netLarger molecules can sometimes be more difficult to degrade. researchgate.net

These predictive models are valuable for screening new dyes for their potential environmental impact before they are widely commercialized and for optimizing treatment conditions for existing dye effluents. researchgate.net

Q & A

Q. What are the primary electrochemical methods for degrading C.I. Reactive Orange 4, and how do their efficiencies compare?

Electrochemical degradation methods such as electro-oxidation (EO) and electrocatalytic oxidation (ECO) are commonly used. Under optimized conditions (pH 9.4, 0.08 M NaCl, 20-minute treatment), ECO achieves 36% total organic carbon (TOC) removal, outperforming EO (24% TOC removal) due to enhanced reactive oxygen species (e.g., O₂⁻) generation via doped catalysts like Gd³⁺/Nd³⁺-CeO₂ . Comparative studies should include controlled variables (pH, electrolyte concentration) and use FTIR/GC-MS to track functional group changes and intermediates .

Q. How can researchers validate the purity and identity of synthesized or degraded C.I. This compound derivatives?

For known compounds, cross-reference spectral data (e.g., FTIR, GC-MS) with literature. For novel intermediates, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structures. Ensure purity via HPLC with UV-Vis detection and report retention times relative to standards .

Q. What analytical techniques are critical for monitoring degradation pathways of azo dyes like C.I. This compound?

Key techniques include:

  • FTIR : Track functional group alterations (e.g., loss of -N=N- bonds).
  • GC-MS : Identify intermediates (e.g., substituted acetamides, phenols).
  • TOC analysis : Quantify mineralization efficiency.
  • UV-Vis spectroscopy : Measure decolorization kinetics .

Advanced Research Questions

Q. What mechanistic differences explain the higher TOC removal in electrocatalytic oxidation versus electro-oxidation for C.I. This compound?

ECO leverages catalyst-doped electrodes (e.g., Gd³⁺/Nd³⁺-CeO₂) to generate O₂⁻ radicals via surface-adsorbed reactions, enhancing dye fragmentation. In contrast, EO relies on direct anodic oxidation, which is less efficient for breaking aromatic rings. Advanced studies should correlate reactive species (e.g., ·OH, O₂⁻) with degradation kinetics using electron paramagnetic resonance (EPR) and probe experiments with radical scavengers .

Q. How do intermediate compounds from C.I. This compound degradation vary between electro-oxidation and electrocatalytic oxidation, and what implications do these differences hold for environmental toxicity?

EO primarily cleaves -N=N- bonds, yielding sulfonated aromatics (e.g., S1 intermediates), which may persist as pollutants. ECO promotes deeper mineralization, forming smaller, less toxic compounds like carboxylic acids and CO₂. Researchers should conduct toxicity assays (e.g., microbial viability tests) on intermediates and compare with regulatory thresholds .

Q. What experimental design strategies optimize catalyst doping (e.g., Gd³⁺, Nd³⁺) to enhance reactive species generation in C.I. This compound degradation?

Use a factorial design to test variables:

  • Dopant concentration : Vary Gd³⁺/Nd³⁺ ratios in CeO₂.
  • Electrode morphology : Compare nanoparticle vs. bulk catalysts via SEM/XRD.
  • pH/electrolyte effects : Assess NaCl vs. Na₂SO₄ electrolytes. Measure current efficiency and TOC removal rates to identify optimal conditions .

Q. How can researchers resolve contradictions in reported degradation efficiencies for C.I. This compound across studies?

Discrepancies often arise from variations in experimental setups (e.g., catalyst loading, current density). Standardize reporting by:

  • Including detailed Supplemental Information on electrode preparation and characterization.
  • Using control experiments (e.g., undoped catalysts) to isolate dopant effects.
  • Applying statistical tools (e.g., ANOVA) to assess significance of observed differences .

Methodological Guidance

How should researchers formulate hypothesis-driven questions for studying C.I. This compound degradation mechanisms?

Apply the P-E/I-C-O framework :

  • Population (P) : Aqueous C.I. This compound solutions.
  • Exposure/Intervention (E/I) : Electrochemical treatment with Gd³⁺-doped catalysts.
  • Comparison (C) : Undoped CeO₂ electrodes.
  • Outcome (O) : TOC removal efficiency and intermediate toxicity. Define variables in "shell tables" to ensure reproducibility .

Q. What strategies ensure rigorous peer validation of degradation studies on C.I. This compound?

  • Publish raw data (e.g., GC-MS spectra, TOC datasets) in repositories.
  • Provide step-by-step protocols for catalyst synthesis and electrochemical cell assembly.
  • Use open-access tools (e.g., Web of Science) to benchmark findings against prior literature .

Q. How can kinetic modeling improve the interpretation of C.I. This compound degradation data?

Apply pseudo-first-order or Langmuir-Hinshelwood models to correlate reaction rates with oxidant concentrations. Use software like MATLAB or Python to simulate degradation pathways and validate against experimental intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.